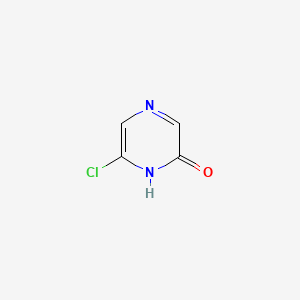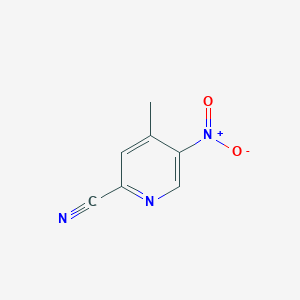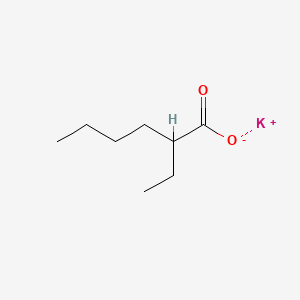
2-Etilhexanoato de potasio
Descripción general
Descripción
Potassium 2-ethylhexanoate, also known as potassium iso-octanoate, is a chemical used to convert the tert-butylammmonium salt of clavulanic acid into potassium clavulanate (clavulanate potassium) . It is also used as a corrosion inhibitor in automotive antifreeze and as a catalyst for polyurethane systems .
Synthesis Analysis
The synthesis of Potassium 2-ethylhexanoate involves the methacrylation process using potassium 2-ethylhexanoate as a catalyst . This process is considered safer to handle during manufacturing processes compared to the conventionally used DMAP-ethylhexanoic acid and potassium hydroxide .Molecular Structure Analysis
The molecular formula of Potassium 2-ethylhexanoate is C8H15KO2 . Its average mass is 182.302 Da and its monoisotopic mass is 182.070908 Da .Chemical Reactions Analysis
Potassium 2-ethylhexanoate is used to convert the tert-butylammmonium salt of clavulanic acid into potassium clavulanate (clavulanate potassium) . It is also used as a corrosion inhibitor in automotive antifreeze and as a catalyst for polyurethane systems .Physical And Chemical Properties Analysis
Potassium 2-ethylhexanoate is a Potassium source that is soluble in organic solvents . Ethylhexanoates are carboxylates with many commercial applications . They are commonly used in various catalysts for oxidation, hydrogenation, and polymerization, and as an adhesion promoter .Aplicaciones Científicas De Investigación
Catalizador en Oxidación, Hidrogenación y Polimerización
El 2-etilhexanoato de potasio se utiliza como catalizador en diversas reacciones químicas, incluyendo procesos de oxidación, hidrogenación y polimerización. Su función como catalizador ayuda a aumentar la velocidad de estas reacciones, lo que lo hace valioso en entornos industriales y de laboratorio .
Promotor de Adherencia
Este compuesto sirve como promotor de adherencia, mejorando la unión entre diferentes materiales. Es particularmente útil en escenarios donde se requiere una fuerte adherencia para la estabilidad e integridad del producto final .
Conversión del Ácido Clavulánico
El this compound se utiliza para convertir la sal de tert-butilamonio del ácido clavulánico en clavulanato de potasio, también conocido como clavulanato potásico. Esta conversión es significativa en la industria farmacéutica para la producción de antibióticos .
Catalizador para Sistemas de Poliuretano
En la producción de espumas de poliuretano, el this compound actúa como catalizador. Ayuda a controlar la reacción entre polioles e isocianatos que conduce a la formación de espuma .
Sistemas de Resina de Poliéster Insaturado
Este compuesto también se utiliza como catalizador para sistemas de resina de poliéster insaturado. Ayuda en el proceso de polimerización que es crucial para formar resinas sólidas utilizadas en diversas aplicaciones .
Inhibidor de Corrosión en Anticongelante Automotriz
El this compound funciona como un inhibidor de corrosión en el anticongelante automotriz. Ayuda a prevenir la corrosión de las partes metálicas dentro del sistema de refrigeración de los vehículos .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Potassium 2-ethylhexanoate is a chemical compound that has several applications. It is primarily used to convert the tert-butylammonium salt of clavulanic acid into potassium clavulanate . This conversion process is crucial in the production of certain types of antibiotics, specifically those in the cephalosporin class .
Mode of Action
The mode of action of Potassium 2-ethylhexanoate involves its interaction with the tert-butylammonium salt of clavulanic acid. This interaction results in the conversion of the salt into potassium clavulanate . Potassium clavulanate is a potent inhibitor of bacterial beta-lactamase enzymes, and it is often combined with penicillin-group antibiotics to overcome antibiotic resistance .
Biochemical Pathways
Potassium 2-ethylhexanoate affects the biochemical pathway involved in the synthesis of beta-lactam antibiotics. By converting the tert-butylammonium salt of clavulanic acid into potassium clavulanate, it enables the inhibition of beta-lactamase enzymes . These enzymes are produced by some bacteria to resist the action of beta-lactam antibiotics. Therefore, the inhibition of these enzymes enhances the effectiveness of these antibiotics .
Result of Action
The result of the action of Potassium 2-ethylhexanoate is the production of potassium clavulanate, a compound that enhances the effectiveness of certain antibiotics . By inhibiting the beta-lactamase enzymes, potassium clavulanate allows the antibiotics to perform their function of destroying bacterial cell walls, leading to the death of the bacteria .
Action Environment
The action of Potassium 2-ethylhexanoate is influenced by environmental factors such as temperature and pH. These factors can affect the efficiency of the conversion process of the tert-butylammonium salt of clavulanic acid into potassium clavulanate . Furthermore, Potassium 2-ethylhexanoate is also used as a corrosion inhibitor in automotive antifreeze , indicating its stability and efficacy in various environments .
Análisis Bioquímico
Biochemical Properties
Potassium 2-ethylhexanoate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating reactions that are essential for cellular processes. For instance, potassium 2-ethylhexanoate is known to convert the tert-butylammonium salt of clavulanic acid into potassium clavulanate . This interaction is crucial for the synthesis of clavulanate potassium, which is used as a β-lactamase inhibitor in combination with antibiotics. The nature of these interactions involves the binding of potassium 2-ethylhexanoate to specific sites on the enzymes, altering their conformation and enhancing their catalytic activity.
Cellular Effects
Potassium 2-ethylhexanoate has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, potassium 2-ethylhexanoate has been shown to reduce inflammation by inhibiting prostaglandin synthesis . This inhibition impacts cell signaling pathways involved in the inflammatory response, leading to decreased production of inflammatory mediators. Additionally, potassium 2-ethylhexanoate can affect gene expression by modulating the activity of transcription factors, thereby influencing the expression of genes involved in cellular metabolism and other critical processes.
Molecular Mechanism
The molecular mechanism of potassium 2-ethylhexanoate involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, depending on the specific enzyme and the context of the reaction. For instance, potassium 2-ethylhexanoate acts as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction . This catalytic activity is achieved through the binding of potassium 2-ethylhexanoate to the reactants, stabilizing the transition state and lowering the activation energy required for the reaction. Additionally, potassium 2-ethylhexanoate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium 2-ethylhexanoate can change over time due to its stability, degradation, and long-term impact on cellular function. Potassium 2-ethylhexanoate is generally stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or extreme temperatures . This degradation can affect its catalytic activity and other biochemical properties. Long-term studies have shown that potassium 2-ethylhexanoate can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression.
Dosage Effects in Animal Models
The effects of potassium 2-ethylhexanoate vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing inflammation and stabilizing cellular metabolism . At high doses, potassium 2-ethylhexanoate can cause toxic or adverse effects, including skin irritation and potential damage to reproductive health . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
Potassium 2-ethylhexanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux by modulating the activity of key enzymes involved in fatty acid metabolism . For example, potassium 2-ethylhexanoate can inhibit the activity of enzymes responsible for the synthesis of prostaglandins, thereby reducing the production of these inflammatory mediators. Additionally, potassium 2-ethylhexanoate can influence metabolite levels by altering the balance of reactants and products in metabolic reactions.
Transport and Distribution
Within cells and tissues, potassium 2-ethylhexanoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . For instance, potassium 2-ethylhexanoate can bind to transport proteins that mediate its uptake into cells, ensuring its availability for catalytic and regulatory functions. Additionally, potassium 2-ethylhexanoate can accumulate in certain tissues, depending on its affinity for specific binding proteins and cellular structures.
Subcellular Localization
The subcellular localization of potassium 2-ethylhexanoate is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, potassium 2-ethylhexanoate may be localized to the mitochondria, where it can influence metabolic processes and energy production. Additionally, its localization to the endoplasmic reticulum can facilitate its role in protein synthesis and folding. The precise subcellular localization of potassium 2-ethylhexanoate is determined by its interactions with cellular machinery and regulatory proteins.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Potassium 2-ethylhexanoate can be achieved through the reaction of 2-ethylhexanoic acid with potassium hydroxide.", "Starting Materials": [ "2-ethylhexanoic acid", "potassium hydroxide", "water" ], "Reaction": [ "Add 2-ethylhexanoic acid to a reaction flask", "Add potassium hydroxide to the reaction flask", "Add water to the reaction flask", "Heat the reaction mixture to 80-90°C and stir for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the mixture to remove any solid impurities", "Evaporate the filtrate to dryness to obtain Potassium 2-ethylhexanoate as a white solid" ] } | |
Número CAS |
3164-85-0 |
Fórmula molecular |
C8H16KO2 |
Peso molecular |
183.31 g/mol |
Nombre IUPAC |
potassium;2-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.K/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
Clave InChI |
LXUNKDFIOZFCAK-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].[K+] |
SMILES canónico |
CCCCC(CC)C(=O)O.[K] |
Otros números CAS |
3164-85-0 |
Descripción física |
Liquid |
Pictogramas |
Corrosive; Irritant; Health Hazard |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of potassium 2-ethylhexanoate in chemical synthesis?
A1: Potassium 2-ethylhexanoate is primarily employed as a catalyst in polymerization reactions, specifically in the production of polyisocyanurate (PIR) foams. [, , , ]
Q2: How does potassium 2-ethylhexanoate impact the synthesis of PIR foams?
A2: Potassium 2-ethylhexanoate acts as a catalyst for the trimerization of isocyanates, a crucial step in PIR foam formation. [] Its catalytic activity directly influences the isocyanurate yield, which in turn impacts the foam's properties, including its flammability. []
Q3: Beyond PIR foams, what other applications utilize potassium 2-ethylhexanoate?
A4: Potassium 2-ethylhexanoate plays a critical role in the pharmaceutical industry, specifically in the purification of clavulanic acid, a crucial beta-lactamase inhibitor. [, , ] It acts as a precipitation agent during the isolation and purification of potassium clavulanate, the clinically used form of clavulanic acid. [, , ]
Q4: How does potassium 2-ethylhexanoate facilitate the precipitation of clavulanic acid?
A5: While the precise mechanism is not fully elucidated in the provided research, it's suggested that potassium 2-ethylhexanoate forms an intermediate "amine salt of clavulanic acid" with t-octylamine, another precipitation agent used in the process. [] This intermediate is believed to enhance the purification process and improve the stability of the resulting potassium clavulanate. []
Q5: Are there theoretical methods to predict the effectiveness of different precipitation agents, including potassium 2-ethylhexanoate, for clavulanic acid purification?
A6: Yes, computational chemistry methods, specifically the calculation of reactivity indexes, have shown a good correlation with experimentally obtained yields for clavulanic acid precipitation. [] This approach can be used to screen potential precipitation agents and predict their effectiveness in the purification process. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








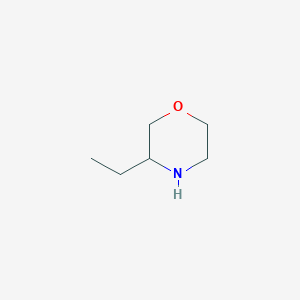

![Silane, trimethyl[2-(2-propenyloxy)ethoxy]-](/img/structure/B1592560.png)
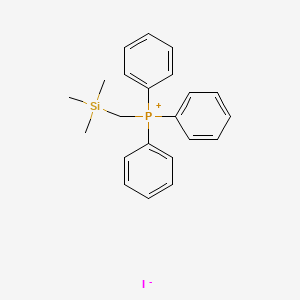
![Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1592564.png)
